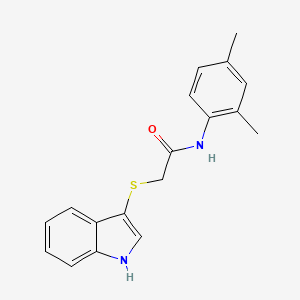

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It features a 2,4-dimethylphenyl group and an indole moiety linked via a sulfanyl bridge to an acetamide group

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12-7-8-15(13(2)9-12)20-18(21)11-22-17-10-19-16-6-4-3-5-14(16)17/h3-10,19H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWSGKYDVBUJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Sulfanylation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Acetamidation: The final step involves the reaction of the sulfanylated indole with 2,4-dimethylphenyl acetic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl and indole rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The indole moiety can interact with aromatic amino acids in proteins, while the acetamide group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole and 2,4-dimethylphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide features a dimethylphenyl group attached to an indole moiety via a sulfur atom. The compound's molecular formula is , with a molecular weight of approximately 310.42 g/mol. The presence of both the indole and acetamide functionalities suggests potential interactions with biological targets, particularly in pharmacology.

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Formation of the Indole Derivative : Initial reactions may involve the synthesis of the indole core.

- Amide Bond Formation : Utilizing coupling agents to activate carboxylic acids for amide bond formation.

- Purification : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm structural integrity and purity.

Biological Activity

Research indicates that N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide exhibits several promising biological activities:

1. Antidepressant Activity

Studies suggest that this compound may exhibit antidepressant effects similar to other compounds in its class, potentially through modulation of neurotransmitter systems.

2. Antibacterial Properties

Compounds with similar structures have demonstrated antibacterial activity against various pathogens. The presence of the indole moiety is thought to enhance this activity by interacting with bacterial cell membranes or specific enzymatic pathways .

3. Anti-inflammatory Effects

There is evidence indicating that N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines . This suggests its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Study on Antidepressant Activity : A study compared the effects of N-(2,4-dimethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide with established antidepressants in animal models, showing comparable efficacy in reducing depressive symptoms.

- Antibacterial Testing : In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents .

- Anti-inflammatory Research : Experimental models indicated that the compound could reduce inflammation markers significantly compared to control groups, supporting its role as an anti-inflammatory agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.